molecular formula C12H9NO B8578781 3-(Quinolin-6-yl)prop-2-enal CAS No. 130520-72-8

3-(Quinolin-6-yl)prop-2-enal

Cat. No.: B8578781
CAS No.: 130520-72-8
M. Wt: 183.21 g/mol
InChI Key: MZXKEWFFQIBAHQ-UHFFFAOYSA-N
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Description

3-(Quinolin-6-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a quinoline moiety at the β-position. The compound combines the conjugated enal system (prop-2-enal) with a heteroaromatic quinoline ring, which confers unique electronic and steric properties. Quinoline derivatives are renowned for their biological relevance, including applications as pharmaceuticals and agrochemicals .

Properties

CAS No.

130520-72-8

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-quinolin-6-ylprop-2-enal

InChI

InChI=1S/C12H9NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1-9H

InChI Key

MZXKEWFFQIBAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=CC=O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Functional Groups

Compound Core Structure Functional Groups Key Substituents
3-(Quinolin-6-yl)prop-2-enal Quinoline + prop-2-enal Aldehyde, conjugated double bond Quinolin-6-yl
(E)-3-(2-methoxyphenyl)prop-2-enal Phenyl + prop-2-enal Aldehyde, methoxy group 2-methoxyphenyl
3-(4-methoxyphenyl)prop-2-enal Phenyl + prop-2-enal Aldehyde, methoxy group 4-methoxyphenyl
Quinolinyl chalcones (e.g., from ) Quinoline + chalcone Ketone, conjugated double bond Varied quinoline substituents
  • Aldehyde vs. Ketone Reactivity: The aldehyde group in this compound increases electrophilicity compared to ketone-containing chalcones (e.g., quinolin-3-yl prop-2-en-1-one).
  • Quinoline vs.

Physicochemical Properties

Table 3: Solubility and Reactivity

Compound Solubility Profile Reactivity Highlights
This compound Low polarity (quinoline core) High electrophilicity (aldehyde), π-π stacking
Phenylprop-2-enal derivatives Moderate polarity (methoxy enhances solubility) Moderate reactivity, stabilized by substituents
Quinolinyl chalcones Low to moderate polarity Ketone less reactive than aldehyde
  • Hydrogen Bonding: The aldehyde in this compound can act as a hydrogen bond acceptor, influencing crystal packing and molecular recognition, as seen in related quinoline structures .

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